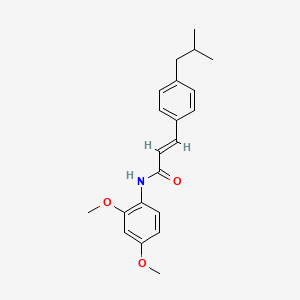

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Description

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is a synthetic enamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the amide nitrogen and a 4-(2-methylpropyl)phenyl (isobutylphenyl) substituent on the α,β-unsaturated carbonyl chain.

Properties

IUPAC Name |

(E)-N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-15(2)13-17-7-5-16(6-8-17)9-12-21(23)22-19-11-10-18(24-3)14-20(19)25-4/h5-12,14-15H,13H2,1-4H3,(H,22,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUKGYDZAGBMNM-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Acylation: The final step involves the acylation of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amide.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: Studied for its effects on cellular pathways and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism by which N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related acrylamide derivatives:

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity: The benzyl-substituted compound exhibits lower molar mass and higher hydrophobicity compared to the target compound. The 2,4-dimethoxy group in the target may improve aqueous solubility relative to halogenated analogs .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F in ) may enhance binding to electrophilic receptor sites, while electron-donating methoxy groups (target compound) could favor hydrogen-bond interactions .

Molecular Docking and Design Considerations

- Target vs. (2E)-N-(3-chloro-4-fluorophenyl) Analog : The chloro-fluorophenyl group in may enhance binding to targets requiring steric bulk and halogen bonding (e.g., kinase inhibitors), whereas the target’s methoxy groups might favor interactions with polar residues.

Biological Activity

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, also known by its CAS number 329777-60-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNO

Molar Mass: 339.43 g/mol

IUPAC Name: (E)-N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

The compound features a complex aromatic structure characterized by methoxy and isobutyl groups, contributing to its unique chemical properties and reactivity. Its structure allows for interactions with various biological targets, making it a candidate for medicinal applications.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Imine Intermediate: A condensation reaction between 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.

- Reduction: The imine intermediate is reduced to form the corresponding amine.

- Acylation: The final step involves acylation with acryloyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies: In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound has antiproliferative effects with IC values ranging from 0.5 to 3.58 μM .

- Mechanisms of Action: The compound may induce apoptosis in cancer cells through the modulation of cell cycle progression and activation of apoptotic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | IC (μM) |

|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-3-phenylprop-2-enamide | Lacks isobutyl group | Lower reactivity | >10 |

| N-(2-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide | Lacks one methoxy group | Reduced electronic properties | >5 |

This comparison highlights how the presence of both methoxy and isobutyl groups in this compound enhances its biological activity compared to its analogs.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound exhibited superior antiproliferative activity compared to other tested compounds. The results indicated that structural modifications significantly influenced the efficacy against specific cancer types .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound showed that it effectively reduced pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, and how can intermediates be purified?

- Methodology :

- Step 1 : Start with a coupling reaction between 2,4-dimethoxyaniline and a pre-synthesized 3-(4-(2-methylpropyl)phenyl)prop-2-enoic acid derivative. Use carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation in DMF or dichloromethane under inert atmosphere .

- Step 2 : Protect reactive hydroxyl or amino groups (e.g., using acetyl or benzyl groups) to avoid side reactions during synthesis .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization from methanol/water for intermediates. Confirm purity via HPLC (≥98%) .

Q. How can the stereochemistry of the α,β-unsaturated enamide moiety be characterized?

- Methodology :

- Use 1H NMR to analyze coupling constants (J values) between the α- and β-protons of the enamide. A trans (E) configuration typically shows J ≈ 15–16 Hz, while cis (Z) exhibits lower values .

- Supplement with NOESY/ROESY to confirm spatial proximity of substituents. For example, cross-peaks between the 2,4-dimethoxyphenyl protons and the β-proton of the enamide suggest a specific configuration .

Q. What computational tools are suitable for predicting binding affinity and docking modes of this compound?

- Methodology :

- Use AutoDock Vina for molecular docking due to its improved scoring function and multithreading efficiency. Generate grid maps centered on the target protein's active site (e.g., antioxidant enzymes like DPPH-binding proteins). Clustering analysis of docking poses helps identify dominant binding modes .

- Validate predictions with MD simulations (e.g., GROMACS) to assess stability over 100-ns trajectories .

Advanced Research Questions

Q. How can conflicting antioxidant activity data (e.g., IC50 variations in DPPH assays) be resolved for structural analogs of this compound?

- Methodology :

- Control standardization : Ensure consistent assay conditions (e.g., DPPH concentration, solvent polarity, and incubation time). For example, IC50 values for phenolic analogs range from 378–427 µM under standardized protocols .

- SAR analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups on the phenyl ring) using regression models. Increased electron-donating groups (e.g., -OCH3) correlate with reduced radical scavenging efficiency .

Q. What strategies optimize the compound’s metabolic stability in in vitro hepatic microsome assays?

- Methodology :

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites. For example, hydroxylation at the 2-methylpropyl group or O-demethylation of the dimethoxyphenyl moiety may occur .

- Structural modification : Introduce fluorinated groups or bulky substituents (e.g., cyclopropyl) to block metabolic hotspots. Compare half-life (t1/2) in human vs. rat microsomes to prioritize analogs .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

- Methodology :

- Perform temperature-dependent NMR in DMSO-d6 and CDCl3. Monitor chemical shift changes in the enamide protons to identify solvent-driven conformational equilibria.

- Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to quantify torsional angle distributions and hydrogen-bonding interactions .

Q. What experimental and computational approaches validate target engagement in cellular models?

- Methodology :

- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat-denature proteins. Use Western blotting to assess stabilization of putative targets (e.g., antioxidant enzymes) .

- Network pharmacology : Integrate docking results (from AutoDock Vina) with STRING database protein-protein interactions to identify secondary targets (e.g., NF-κB or Nrf2 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.